![molecular formula C20H18IN B2714616 2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide CAS No. 1025707-65-6](/img/structure/B2714616.png)

2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

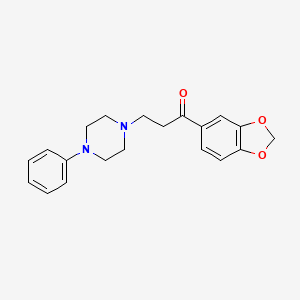

The compound is a type of organic iodide, which are typically used in organic synthesis . Organic iodides are often used in substitution reactions, where the iodide ion is replaced by another group .

Molecular Structure Analysis

The compound seems to contain a biphenyl group and a pyridinium group. Biphenyl consists of two connected phenyl rings . Pyridinium refers to the positively charged nitrogenous base derived from pyridine .Chemical Reactions Analysis

Organic iodides, such as this compound, are often used in nucleophilic substitution reactions. They can also participate in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of organic iodides can vary greatly depending on their structure. Generally, they are colorless to yellowish liquids or solids. They are usually insoluble in water but soluble in organic solvents .科学的研究の応用

Molecular Engineering and Sensitizer Design

"2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide" and related compounds have been investigated for their potential in molecular engineering, particularly in the design of organic sensitizers for solar cell applications. Novel organic sensitizers with designed donor, electron-conducting, and anchoring groups show promising incident photon to current conversion efficiency (IPCE), indicating the compound's utility in enhancing solar energy conversion efficiency (Kim et al., 2006).

Synthesis Methodologies

Research on the synthesis of polycyclic aromatic iodides via ICl-induced intramolecular cyclization has demonstrated the compound's role in generating substituted polycyclic aromatic iodides, showcasing its versatility in organic synthesis and potential applications in creating complex molecular structures (Yao et al., 2004).

Nanotechnology and Materials Science

In the field of materials science, the compound has been utilized in the synthesis of novel ruthenium sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, when anchored onto TiO2 films, exhibit efficient sensitization and conversion efficiency, underscoring the compound's potential in renewable energy technologies (Nazeeruddin et al., 2005).

作用機序

Target of Action

Similar compounds such as iodobenzene, which consists of a benzene ring substituted with one iodine atom, are known to be useful as synthetic intermediates in organic chemistry .

Mode of Action

It’s worth noting that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker c–i bond . This increased reactivity could potentially influence the interaction of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide with its targets.

Biochemical Pathways

For instance, PCBs can be degraded by microbial enzymes, but as chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .

Pharmacokinetics

Iodide salts, which are related compounds, are known to be readily absorbed in the gastrointestinal tract and distributed widely throughout the extracellular fluid of the thyroid gland .

Result of Action

Iodine-131, a related compound, is notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay .

Action Environment

For instance, PCBs remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]pyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N.HI/c1-21-16-6-5-9-20(21)15-12-17-10-13-19(14-11-17)18-7-3-2-4-8-18;/h2-16H,1H3;1H/q+1;/p-1/b15-12+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPRYEWECLOOAC-JRUHLWALSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)

![2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)

![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)

![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)